![molecular formula C16H17N3OS2 B2811101 2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 255378-91-7](/img/structure/B2811101.png)
2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. The compound is also known as GSK2334470 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in several cellular processes, including cell growth, proliferation, and survival. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer and inflammation.
Biochemical and physiological effects:
Studies have reported several biochemical and physiological effects of this compound. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and inhibit the replication of viruses by interfering with viral entry and replication.
Advantages and Limitations for Lab Experiments
2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several advantages for lab experiments, including its high potency and selectivity. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
Several future directions for the research on 2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one have been proposed. One area of interest is the development of novel derivatives of the compound with improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's potential applications in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its potential side effects.
In conclusion, this compound is a promising chemical compound with potential applications in various therapeutic areas. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations.
Synthesis Methods
The synthesis of 2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has been reported in several studies. One of the most common methods involves the condensation of 2-aminothiophene-3-carboxylic acid with 1-bromo-3-chloropropane in the presence of potassium carbonate and copper powder. The resulting product is then subjected to a cyclization reaction with 2-cyano-4,5-dihydrothiophene-3-carboxylic acid to obtain the final product.
Scientific Research Applications
2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has been studied for its potential applications in various therapeutic areas, including cancer, inflammation, and infectious diseases. Several studies have reported the compound's ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses.
properties
IUPAC Name |
2-(piperidin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c20-15-14-11(12-5-4-8-21-12)10-22-16(14)18-13(17-15)9-19-6-2-1-3-7-19/h4-5,8,10H,1-3,6-7,9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMOWDCCMGCQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

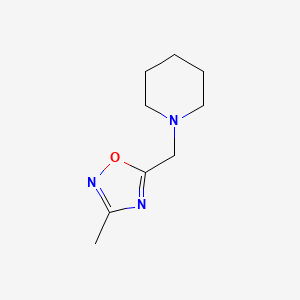
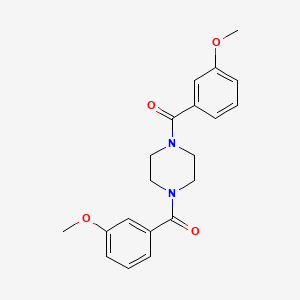

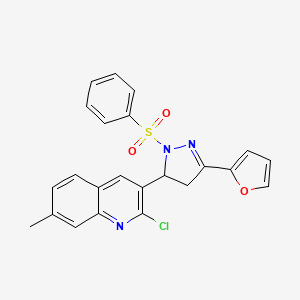
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2811023.png)
![N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2811024.png)
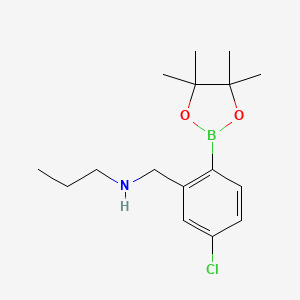

![3-[N-(2-carboxyethyl)anilino]propanoic acid](/img/structure/B2811030.png)
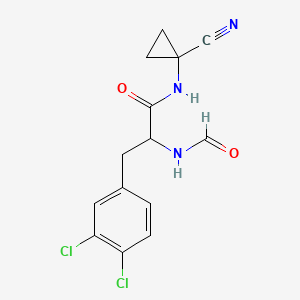
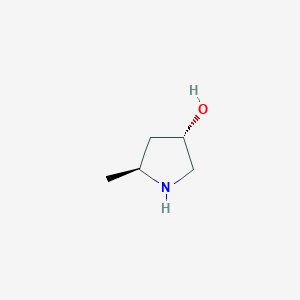

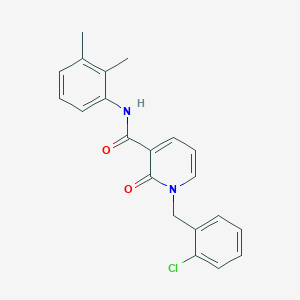
![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2811041.png)